molecular formula C11H12F2O3 B8325409 Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate

Ethyl 3-(3,4-difluoro-5-hydroxyphenyl)propanoate

Cat. No. B8325409
M. Wt: 230.21 g/mol
InChI Key: PGNLSFYJKYVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902394B2

Procedure details

A 2 L Parr hydrogenation flask was charged with ethyl (2E)-3-(3,4-difluoro-5-hydroxyphenyl)-2-propenoate (91.1 g) and 750 mL of absolute ethanol. The solution was deoxygenated by bubbling nitrogen for 15 minutes. To this was added 10.15 g of catalyst (5% Pd/C—wet) and placed under hydrogen atmosphere (55 psi). After 21 h of stirring, starting material was still present so the reaction was filtered, washed with methanol and DCM and concentrated. The residue was diluted with 550 mL of absolute ethanol and deoxygenated by bubbling nitrogen for 30 minutes. An additional 9.32 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 22 h. The reaction was still not complete. The reaction was then filtered as above and the residue was dissolved in 450 mL of ethanol and an additional 10 g of 10% Pd/C (dry) was added and the reaction placed under hydrogen atmosphere (60 psi) for another 20 h. The reaction was then filtered though a pad of Celite and washed with CH3OH and CH2Cl2 and concentrated to get the desired product (86.9 g) in 95% yield.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]

Inputs

Step One
Name
Quantity
91.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)O)/C=C/C(=O)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After 21 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
To this was added 10.15 g of catalyst (5% Pd/C—wet)
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol and DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 550 mL of absolute ethanol
CUSTOM
Type
CUSTOM
Details
deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
An additional 9.32 g of 10% Pd/C (dry) was added
CUSTOM
Type
CUSTOM
Details
for another 22 h
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered as above and the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 450 mL of ethanol
ADDITION
Type
ADDITION
Details
an additional 10 g of 10% Pd/C (dry) was added
CUSTOM
Type
CUSTOM
Details
for another 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered though a pad of Celite
WASH
Type
WASH
Details
washed with CH3OH and CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)O)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 86.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.